molecular formula C13H14O4 B582530 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone CAS No. 1252607-54-7

4-(1,3-Benzodioxol-5-yloxy)cyclohexanone

Cat. No.: B582530
CAS No.: 1252607-54-7
M. Wt: 234.251
InChI Key: ZFVSEWFDPBANON-UHFFFAOYSA-N
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Description

4-(1,3-Benzodioxol-5-yloxy)cyclohexanone is an organic compound with the molecular formula C13H14O4 and a molecular weight of 234.25 g/mol . It features a cyclohexanone ring substituted with a 1,3-benzodioxole moiety, making it an interesting subject for various chemical studies.

Preparation Methods

The synthesis of 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone typically involves the reaction of cyclohexanone with 1,3-benzodioxole under specific conditions. The reaction is usually catalyzed by acids or bases, and the temperature and solvent used can significantly affect the yield and purity of the product . Industrial production methods may involve more advanced techniques such as continuous flow reactors to optimize the reaction conditions and improve scalability.

Chemical Reactions Analysis

4-(1,3-Benzodioxol-5-yloxy)cyclohexanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(1,3-Benzodioxol-5-yloxy)cyclohexanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety can engage in π-π interactions with aromatic amino acids in proteins, while the cyclohexanone ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Similar compounds to 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone include:

The uniqueness of this compound lies in its combination of the benzodioxole and cyclohexanone functionalities, providing a versatile platform for various chemical transformations and applications.

Properties

CAS No.

1252607-54-7

Molecular Formula

C13H14O4

Molecular Weight

234.251

IUPAC Name

4-(1,3-benzodioxol-5-yloxy)cyclohexan-1-one

InChI

InChI=1S/C13H14O4/c14-9-1-3-10(4-2-9)17-11-5-6-12-13(7-11)16-8-15-12/h5-7,10H,1-4,8H2

InChI Key

ZFVSEWFDPBANON-UHFFFAOYSA-N

SMILES

C1CC(=O)CCC1OC2=CC3=C(C=C2)OCO3

Synonyms

4-(1,3-Benzodioxol-5-yloxy)cyclohexanone

Origin of Product

United States

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